1-Bromo-1-nitropent-3-en-2-ol
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Overview
Description
1-Bromo-1-nitropent-3-en-2-ol is an organic compound with the molecular formula C5H8BrNO3 It is characterized by the presence of both bromine and nitro functional groups attached to a pentenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-nitropent-3-en-2-ol can be synthesized through a multi-step process involving the bromination and nitration of pentenol derivatives. One common method involves the bromination of pent-3-en-2-ol using bromine in the presence of a suitable solvent, followed by nitration using nitric acid or a nitrating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-nitropent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amino alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of nitro alcohols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Nitro ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Nitro alcohols.
Scientific Research Applications
1-Bromo-1-nitropent-3-en-2-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-1-nitropent-3-en-2-ol involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-1-nitropropane: Similar in structure but with a shorter carbon chain.
1-Bromo-1-nitrobutane: Similar in structure but with a different carbon chain length.
1-Bromo-1-nitrohexane: Similar in structure but with a longer carbon chain
Properties
CAS No. |
923021-46-9 |
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Molecular Formula |
C5H8BrNO3 |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
1-bromo-1-nitropent-3-en-2-ol |
InChI |
InChI=1S/C5H8BrNO3/c1-2-3-4(8)5(6)7(9)10/h2-5,8H,1H3 |
InChI Key |
CGTFDNOKFRAIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C([N+](=O)[O-])Br)O |
Origin of Product |
United States |
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